Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate
CAS No.: 948594-79-4
Cat. No.: VC8159588
Molecular Formula: C12H15BrN2O4
Molecular Weight: 331.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948594-79-4 |
|---|---|
| Molecular Formula | C12H15BrN2O4 |
| Molecular Weight | 331.16 g/mol |
| IUPAC Name | 3-O-tert-butyl 1-O-methyl 2-(5-bromopyrimidin-2-yl)propanedioate |
| Standard InChI | InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)8(10(16)18-4)9-14-5-7(13)6-15-9/h5-6,8H,1-4H3 |
| Standard InChI Key | ATYNGAOEFUBJIW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC |
Introduction
Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate is a chemical compound belonging to the class of malonic acid derivatives. It features a tert-butyl group and a 5-bromopyrimidin-2-yl moiety attached to a malonate backbone. This compound is of interest in organic synthesis due to its potential as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Chemical Identifiers
-
CAS Number: 948594-79-4
-
Molecular Formula: C12H15BrN2O4
-
Molecular Weight: 331.16 g/mol
Synthesis and Preparation
The synthesis of Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the reaction of a suitable malonate ester with a 5-bromopyrimidin-2-yl halide or equivalent in the presence of a base. The exact conditions may vary depending on the specific starting materials and desired yield.
Potential Uses
-
Pharmaceutical Intermediates: This compound can serve as a precursor for synthesizing more complex molecules with potential therapeutic applications.
-
Organic Synthesis: Its unique structure makes it useful in the synthesis of heterocyclic compounds.
Comparison with Similar Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate | 948594-79-4 | C12H15BrN2O4 | 331.16 g/mol |
| Tert-butyl methyl malonate | 42726-73-8 | C8H14O4 | 174.196 g/mol |
| Di-tert-butyl malonate | - | C11H20O4 | 216.27 g/mol |
Safety and Handling
Handling Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate requires standard laboratory precautions, including the use of protective gloves, goggles, and working in a well-ventilated area. Specific safety data sheets (SDS) should be consulted for detailed handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume